(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
(2-METHOXYPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and a naphthylmethyl-substituted piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 2-methoxyphenyl derivatives with naphthylmethyl-substituted piperazines. One common method includes the use of Schiff base reduction routes, where secondary amines are prepared through the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the naphthylmethyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce secondary amines or alcohols.
Scientific Research Applications
(2-METHOXYPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . The compound acts as an antagonist, blocking the activation of these receptors by endogenous neurotransmitters like noradrenaline and epinephrine, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
(2-METHOXYPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE stands out due to its unique structural features, such as the combination of methoxyphenyl and naphthylmethyl groups, which contribute to its distinct chemical and biological properties. Its specific interactions with alpha1-adrenergic receptors and potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-22-12-5-4-11-21(22)23(26)25-15-13-24(14-16-25)17-19-9-6-8-18-7-2-3-10-20(18)19/h2-12H,13-17H2,1H3 |
InChI Key |
LYXUUKAGSSBYQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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